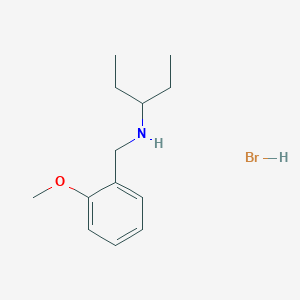

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSUKFFIUVDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alchemical Blueprint: A Technical Guide to N-(2-methoxybenzyl) Fragment Pharmacophore Mapping for 5-HT2A Receptor Agonists

Preamble: From Serendipity to a Science of Design

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is a testament to the power of medicinal chemistry. Central to this journey is the concept of the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This guide provides an in-depth technical exploration of pharmacophore mapping, focusing on the N-(2-methoxybenzyl) fragment, a moiety of significant interest due to its profound impact on the potency and selectivity of ligands targeting the serotonin 2A (5-HT2A) receptor. This receptor is a key player in numerous neurological processes and a primary target for a range of therapeutics and psychoactive compounds.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the scientific process itself—a blend of established principles, empirical data, and logical deduction. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins them.

The N-(2-methoxybenzyl) Fragment: A Privileged Scaffold for 5-HT2A Receptor Agonism

The N-(2-methoxybenzyl) moiety, when appended to a phenethylamine core, gives rise to the N-benzylphenethylamine ("NBOMe") class of compounds. These molecules have demonstrated a remarkable increase in affinity and agonist potency at the 5-HT2A receptor compared to their N-unsubstituted parent compounds.[3] This enhancement is not a mere consequence of increased molecular weight or lipophilicity; rather, it stems from specific, high-energy interactions within the receptor's binding pocket.

Molecular docking and site-directed mutagenesis studies have provided critical insights into these interactions. The N-benzyl portion of the molecule is thought to engage in favorable interactions with specific amino acid residues in the 5-HT2A receptor, particularly Phenylalanine 339 (Phe339) and Phenylalanine 340 (Phe340).[3] The 2-methoxy group on the benzyl ring plays a crucial role in correctly orienting the fragment to maximize these interactions. This understanding of the molecular basis of action is the cornerstone of effective pharmacophore mapping.

The Pharmacophore Mapping Workflow: A Ligand-Based Approach

In the absence of a high-resolution crystal structure of the target receptor with a bound agonist, a ligand-based approach to pharmacophore mapping is a powerful strategy. This method relies on the principle that a set of structurally diverse molecules that bind to the same receptor and elicit a similar biological response must share a common set of steric and electronic features arranged in a specific 3D geometry.

The following workflow outlines the key stages of a ligand-based pharmacophore mapping study for N-(2-methoxybenzyl) containing 5-HT2A agonists.

Phase 1: Preparation

The quality of a pharmacophore model is fundamentally dependent on the quality of the input data. The initial and most critical step is the selection of a training set of molecules. This set should comprise structurally diverse compounds with a wide range of biological activities (e.g., binding affinities, functional potencies) at the 5-HT2A receptor. For our case study, we will focus on N-(2-methoxybenzyl)phenethylamines.

Key Considerations for Training Set Selection:

-

Structural Diversity: Include analogues with variations in the phenethylamine core and substitutions on the N-benzyl ring.

-

Activity Range: The set should contain highly active, moderately active, and inactive compounds to enable the model to discriminate between features that contribute to and detract from activity.

-

Consistent Biological Data: All activity data should be from the same assay and experimental conditions to ensure comparability.

Table 1: Example Training Set Data for N-(2-methoxybenzyl)phenethylamine Analogues

| Compound ID | R1 | R2 | R3 | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 1 (25H-NBOMe) | H | H | H | 1.3 | 2.5 |

| 2 (25B-NBOMe) | Br | H | H | 0.2 | 0.5 |

| 3 (25I-NBOMe) | I | H | H | 0.1 | 0.3 |

| 4 (25C-NBOMe) | Cl | H | H | 0.4 | 0.8 |

| 5 (N-benzyl-PEA) | H | H | - | >1000 | >1000 |

| 6 (N-(3-methoxybenzyl)-PEA) | H | H | H | 50.2 | 95.7 |

| 7 (N-(4-methoxybenzyl)-PEA) | H | H | H | 85.1 | 150.3 |

Note: The data in this table is illustrative and compiled from multiple sources for educational purposes. For a real-world study, use consistent data from a single, reliable source.

Most drug-like molecules are flexible and can adopt a multitude of conformations in solution. However, it is presumed that a molecule binds to its target in a specific, low-energy "bioactive" conformation. Conformational analysis aims to generate a representative set of low-energy conformers for each molecule in the training set, with the goal of including the bioactive conformation.

Commonly Used Methods:

-

Systematic Search: Rotates each rotatable bond by a defined increment. This method is thorough but computationally expensive for highly flexible molecules.

-

Stochastic Search (e.g., Monte Carlo): Randomly modifies the conformation and accepts the new conformation based on its energy. This is more efficient for flexible molecules.

-

Low-Mode Molecular Dynamics (MD): Explores conformational space by following low-frequency vibrational modes.

Protocol: Conformational Analysis using MOE (Molecular Operating Environment)

-

Input: A 2D or 3D structure of the ligand.

-

Energy Minimization: Perform an initial energy minimization of the input structure using a suitable force field (e.g., MMFF94x).

-

Conformational Search:

-

Select the "Conformational Search" function.

-

Choose the "Stochastic Search" method.

-

Set the number of conformers to generate (e.g., 200).

-

Define an energy window (e.g., 10 kcal/mol) above the global energy minimum to store conformers.

-

-

Output: A database of low-energy conformers for each ligand.

Phase 2: Model Generation

Based on the known structure-activity relationships of N-(2-methoxybenzyl)phenethylamines and their interactions with the 5-HT2A receptor, we can define a set of potential pharmacophoric features.

Key Pharmacophoric Features for N-(2-methoxybenzyl) Agonists:

-

Aromatic Ring (AR): The phenyl ring of the phenethylamine core.

-

Aromatic Ring (AR): The N-benzyl ring.

-

Hydrogen Bond Acceptor (HBA): The oxygen of the 2-methoxy group on the benzyl ring.

-

Positive Ionizable (PI): The secondary amine, which is protonated at physiological pH.

-

Hydrophobic (HY): The ethyl linker between the phenyl ring and the amine.

The goal of this step is to align the conformers of the active molecules in the training set to identify a common 3D arrangement of the defined pharmacophoric features. This process generates a set of pharmacophore hypotheses, each representing a different possible bioactive conformation.

General Workflow using Schrödinger's Phase:

-

Input: The conformer sets for the training set molecules and their corresponding activity data.

-

Feature Definition: Define the pharmacophoric features (AR, HBA, PI, HY).

-

Common Pharmacophore Identification: Phase uses a tree-based partitioning algorithm to identify common pharmacophores among the active ligands.

-

Hypothesis Scoring: The generated hypotheses are scored based on how well they match the active ligands and mismatch the inactive ones. The scoring function considers factors such as the alignment of features, the volume overlap, and the contribution to activity.

-

Output: A ranked list of pharmacophore hypotheses.

Phase 3: Validation and Application

A pharmacophore model is a hypothesis and must be rigorously validated to ensure it has predictive power and is not a result of chance.

Validation Methods:

-

Test Set Validation: A set of compounds not used in the training set (the test set) is used to evaluate the model's ability to predict their activity. The model should correctly classify active compounds as active and inactive compounds as inactive.

-

Decoy Set Validation: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed to be inactive) is screened against the pharmacophore model. A good model should have a high enrichment factor, meaning it preferentially selects active compounds over decoys.

-

Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's performance, with a value of 1.0 indicating a perfect model and 0.5 indicating a random model.

Protocol: Decoy Set Validation and ROC Curve Analysis

-

Assemble a Test Set: Collect a set of known 5-HT2A agonists and a larger set of decoy molecules.

-

Screen the Test Set: Use the generated pharmacophore model to screen the test set.

-

Calculate Metrics:

-

True Positives (TP): Active compounds correctly identified as active.

-

False Positives (FP): Inactive compounds incorrectly identified as active.

-

True Negatives (TN): Inactive compounds correctly identified as inactive.

-

False Negatives (FN): Active compounds incorrectly identified as inactive.

-

-

Generate ROC Curve: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various threshold settings.

-

Calculate AUC: Determine the area under the ROC curve. An AUC > 0.7 is generally considered a good model.

Once validated, the pharmacophore model can be used as a 3D query to search large compound databases (e.g., ZINC, ChEMBL) for novel molecules that match the pharmacophoric features. This is a powerful and cost-effective method for identifying new hit compounds.

The identified hits from virtual screening can serve as starting points for medicinal chemistry efforts. The pharmacophore model can guide the optimization of these hits by suggesting modifications that are likely to improve their binding affinity and selectivity.

Advanced Considerations: Structure-Based and 3D-QSAR Approaches

While this guide has focused on a ligand-based approach, it is important to note that the availability of a high-resolution crystal structure of the 5-HT2A receptor allows for a structure-based pharmacophore modeling approach. In this method, the pharmacophoric features are derived directly from the interactions observed between a ligand and the receptor in the crystal structure. This can provide a more accurate and detailed pharmacophore model.

Furthermore, the pharmacophore model can be extended to a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. A 3D-QSAR model not only identifies the key pharmacophoric features but also quantifies their contribution to the biological activity. This allows for the prediction of the activity of novel compounds with greater accuracy.

Conclusion: A Compass for Chemical Space

The N-(2-methoxybenzyl) fragment serves as a compelling case study for the power of pharmacophore mapping in modern drug discovery. By systematically dissecting the key chemical features responsible for its potent agonism at the 5-HT2A receptor, we can construct a virtual blueprint—a pharmacophore model—that guides our exploration of chemical space. This model is not merely a static representation of a molecule; it is a dynamic tool that enables us to predict the activity of novel compounds, prioritize them for synthesis and testing, and ultimately, accelerate the journey from a promising fragment to a life-changing therapeutic. The principles and protocols outlined in this guide provide a robust framework for applying this powerful technique to a wide range of drug discovery challenges.

References

-

BIOVIA, Dassault Systèmes. (n.d.). Discovery Studio. Retrieved from [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

-

Chemical Computing Group ULC. (n.d.). Molecular Operating Environment (MOE). Retrieved from [Link]

-

Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(1), 479-487. [Link]

-

Schrödinger, LLC. (n.d.). Phase. Retrieved from [Link]

-

Tedesco, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

-

Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. [Link]

- Zaragoza, F. (Ed.). (2012). Side-effects of drugs annual (Vol. 34). Elsevier.

-

Zhong, Z., et al. (2016). Discovery of a Novel 5-HT2A Inhibitor by Pharmacophore-based Virtual Screening. Current Computer-Aided Drug Design, 12(3), 205-212. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-methoxybenzyl)-3-pentanamine via Reductive Amination

Abstract & Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for the formation of carbon-nitrogen bonds.[1][2][3] This powerful two-stage, one-pot process allows for the controlled synthesis of secondary and tertiary amines, effectively circumventing the common issue of overalkylation that plagues direct alkylation methods with alkyl halides.[4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[2][5]

This document provides a detailed guide for the synthesis of a model secondary amine, N-(2-methoxybenzyl)-3-pentanamine, by reacting 2-methoxybenzaldehyde with 3-pentanamine. We will explore the underlying mechanism, compare common reducing agents, and present a robust, field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent prized for its high selectivity, mild reaction conditions, and superior safety profile.[1][6][7] This protocol is designed for researchers and drug development professionals seeking a reliable and efficient method for amine synthesis.

The Chemistry: Mechanism and Rationale

The synthesis is achieved via a direct (one-pot) reductive amination. The entire transformation from aldehyde and primary amine to the final secondary amine product occurs in a single reaction vessel. The process can be broken down into two fundamental steps:

-

Imine/Iminium Ion Formation: The nucleophilic nitrogen of 3-pentanamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine.[2] This equilibrium is typically favored under neutral to mildly acidic conditions. The acid catalyzes water elimination but, if too concentrated, will protonate the starting amine, rendering it non-nucleophilic.[4]

-

In-Situ Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine (or its protonated form, the iminium ion) to furnish the final N-(2-methoxybenzyl)-3-pentanamine product. The key to a successful one-pot reaction is a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[4][7]

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is critical to the success of a one-pot reductive amination.[6] The ideal reagent must be selective for the iminium ion over the carbonyl group.

| Reagent | Formula | Selectivity | Key Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent | Mild, highly selective, non-toxic byproducts, tolerates a wide range of functional groups.[6][7][8] Ideal for one-pot procedures.[9] | Moisture sensitive. |

| Sodium Borohydride | NaBH₄ | Moderate | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to alcohol byproducts.[4] Often requires a two-step (indirect) procedure.[6][8] |

| Sodium Cyanoborohydride | NaBH₃CN | Good | Selective for iminium ions at controlled pH. | Highly toxic. [1][6] Generates toxic HCN gas upon acidic workup. Its use is strongly discouraged in modern drug development. |

Detailed Experimental Protocol

This protocol details the synthesis of N-(2-methoxybenzyl)-3-pentanamine on a 5 mmol scale using the preferred STAB reagent.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 681 mg | 5.0 mmol | 1.0 |

| 3-Pentanamine | C₅H₁₃N | 87.16 | 524 mg (0.70 mL) | 6.0 mmol | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.48 g | 7.0 mmol | 1.4 |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | - | 25 mL | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | ~20 mL | - | - |

| Brine (Saturated NaCl Solution) | NaCl (aq) | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~5 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stir bar and stir plate

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Glass funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

2-Methoxybenzaldehyde: Causes skin and serious eye irritation.[10] May cause respiratory irritation. Handle in a fume hood.

-

3-Pentanamine: Highly flammable liquid and vapor.[11] Causes severe skin burns and eye damage.[11][12] Corrosive and toxic.[13] Always handle in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Water-reactive. Handle in a dry environment.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: Place a magnetic stir bar into a dry 100 mL round-bottom flask. Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add anhydrous Dichloromethane (25 mL). Using syringes, add 2-methoxybenzaldehyde (681 mg, 5.0 mmol) followed by 3-pentanamine (0.70 mL, 6.0 mmol).

-

Imine Formation: Stir the resulting solution at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

-

Reduction: Carefully and portion-wise, add the sodium triacetoxyborohydride (1.48 g, 7.0 mmol) to the stirring solution over 5 minutes. Rationale: Adding the solid reductant in portions helps to control any mild exotherm and ensures a smooth reaction start.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 3-12 hours.

-

Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.

Workup and Purification

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Rationale: The basic quench neutralizes any residual acid and decomposes the borohydride reagent and its byproducts.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).

-

Washing: Combine the organic layers and wash with 20 mL of brine. Rationale: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The resulting crude oil is N-(2-methoxybenzyl)-3-pentanamine. For many applications, the purity at this stage is often >95%. If further purification is required, the product can be purified by column chromatography on silica gel.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive STAB reagent (hydrolyzed by moisture).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use a freshly opened bottle of STAB or a properly stored one.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.3. Allow the reaction to run overnight and re-check for completion. |

| Significant Aldehyde Remains | Incomplete reduction. | Add an additional portion of STAB (0.2-0.3 equivalents) and allow the reaction to stir for several more hours. |

| 2-methoxybenzyl alcohol Byproduct Detected | This is highly unlikely with STAB but could indicate a contaminated or incorrect reducing agent was used. | Confirm the identity and purity of the reducing agent. STAB is highly selective for the iminium ion.[6][7] |

| Difficult Purification | The product is a basic amine, which can streak on silica gel columns. | Pre-treat the silica gel with triethylamine (e.g., use a mobile phase containing 0.5-1% Et₃N) to neutralize acidic sites and ensure clean elution. Alternatively, the product can be isolated as its hydrochloride salt.[14][15] |

Conclusion

The direct reductive amination of 2-methoxybenzaldehyde with 3-pentanamine using sodium triacetoxyborohydride provides a highly efficient, clean, and reliable pathway to the target secondary amine, N-(2-methoxybenzyl)-3-pentanamine. The protocol is characterized by its operational simplicity, mild conditions, and excellent safety profile, making it an authoritative method for researchers in drug discovery and chemical development. The high selectivity of the chosen reagent minimizes byproduct formation and often simplifies purification, delivering high-purity material in excellent yield.

References

-

Myers, A. Chem 115 - Course Handout: Carbon-Nitrogen Bond-Forming Reactions. Harvard University. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Chem-Supply. (n.d.). 3-Pentanamine(616-24-0)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

Haz-Map. (n.d.). 2-Methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pentanamine. PubChem Compound Database. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - o-Anisaldehyde, 98%. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Duggan, P.J., Johnson, A.A., & Rogers, R.L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

-

Saidi, M.R., Brown, R.S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. 3-Pentanamine(616-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

screening N-benzyl alkylamines in high-throughput binding assays

Application Note: Optimizing High-Throughput Screening Strategies for N-Benzyl Alkylamine Libraries

Subtitle: Mitigating Non-Specific Binding and Solubility Artifacts in GPCR and Transporter Binding Assays

Abstract & Scope

N-benzyl alkylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous ligands targeting G-Protein Coupled Receptors (GPCRs)—particularly serotonergic (5-HT), dopaminergic (D2/D4), and sigma receptors. However, their physicochemical profile (lipophilic cations at physiological pH) presents unique challenges in High-Throughput Screening (HTS). This guide details an optimized protocol for screening these libraries, focusing on distinguishing true pharmacological affinity from false positives caused by filter adsorption and non-specific binding (NSB).

Chemical Context: The "Sticky" Cation Problem

To screen effectively, one must understand the analyte. N-benzyl alkylamines typically possess a basic nitrogen with a pKa between 8.0 and 10.0.

-

Physiological State: At assay pH (7.4), these molecules are predominantly protonated (

). -

The Double-Edged Sword: This positive charge is essential for the salt-bridge interaction with the conserved Aspartate residue in aminergic GPCR binding pockets (e.g., Asp3.32). However, it also drives electrostatic attraction to negatively charged glass fiber filters and plasticware, leading to artificially low

values (false potency).

Pre-Screening Validation & Compound Management

Before the primary screen, the library must be qualified to prevent "crash-out" artifacts.

DMSO Tolerance and Solubility

N-benzyl derivatives often exhibit poor aqueous solubility.

-

Standard: Store stocks at 10 mM in 100% DMSO.

-

The "Crash" Risk: Direct addition of 100% DMSO stock to aqueous buffer can cause immediate microprecipitation.

-

Protocol Adjustment: Utilize an intermediate dilution plate . Dilute compounds to 10x final concentration in assay buffer containing 5-10% DMSO, then transfer to the assay plate. This ensures the final assay DMSO concentration remains

while preventing precipitation shock.

Core Protocol: Membrane-Based Radioligand Filtration Assay

While TR-FRET and SPA are valid homogeneous formats, the Radioligand Filtration Assay remains the gold standard for defining affinity (

Experimental Workflow Diagram

The following diagram outlines the critical path for screening, highlighting the specific intervention points for N-benzyl amines.

Figure 1: Optimized HTS workflow for lipophilic amines. Note the parallel preparation of PEI-treated filter plates.

Detailed Step-by-Step Protocol

Materials:

-

Membranes: CHO or HEK293 cells overexpressing target (e.g., 5-HT2A).

-

Radioligand: High specific activity (e.g.,

-Ketanserin). -

Filter Plate: 96-well GF/B or GF/C glass fiber plates.

-

Blocker: Polyethyleneimine (PEI), MW ~50kDa.

Step 1: The PEI Block (Crucial for N-Benzyl Amines) Glass fiber filters are negatively charged (silanol groups). Cationic N-benzyl amines will bind irreversibly to untreated filters.

-

Action: Soak filter plates in 0.3% - 0.5% PEI for at least 60 minutes at 4°C prior to harvesting.

-

Mechanism:[1] PEI is a polycation that coats the glass fibers, neutralizing the negative charge and repelling the cationic test compounds.

Step 2: Assay Assembly

-

Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4. Add 0.1% BSA to reduce binding to plastic tips/plates. -

Additions (Total Vol 200 µL):

-

20 µL Test Compound (from intermediate plate).

-

20 µL Radioligand (at

concentration). -

160 µL Membrane Suspension.

-

-

NSB Control: Define non-specific binding using a saturating concentration (1000x

) of a known diverse ligand (e.g., Haloperidol or Mianserin), not another sticky N-benzyl analogue if possible.

Step 3: Incubation & Harvest

-

Incubate at 25°C for 60–90 mins (equilibrium is slower for lipophilic compounds).

-

Harvest: Rapidly filter using a vacuum manifold. Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Note: Ensure wash buffer is ice-cold to prevent dissociation of the bound radioligand (off-rate kinetics).

Data Analysis & Interpretation

Quantitative Metrics

Summarize screening data using the following parameters to ensure statistical rigor.

| Parameter | Formula / Definition | Acceptance Criteria |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Specific Binding | Total Binding - Non-Specific Binding (NSB) | |

| Hill Slope ( | Derived from 4-parameter logistic fit | |

| N/A |

Mechanism of Competition Diagram

Understanding the molecular competition is vital for interpreting

Figure 2: Competitive binding mechanism. The N-benzyl amine competes for the orthosteric site. The PEI block (not shown) ensures 'NBenzyl' does not bind to the assay plate itself.

Troubleshooting "Frequent Hitters"

If your N-benzyl library yields an suspiciously high hit rate (>5%):

-

The "Hill Slope" Check:

-

If the Hill slope is steep (

), the compound may be aggregating or precipitating, causing non-specific protein denaturation. -

Solution: Add 0.01% Triton X-100 or increase BSA to 0.5%.

-

-

Filter Binding Artifacts:

-

If

is potent but functional assays (e.g., Calcium Flux) show no activity, the compound is likely binding to the filter. -

Solution: Re-run the assay without membranes (Filter + Radioligand + Compound). If the compound displaces radioligand from the filter (or if radioligand binding to filter increases), the data is artifactual.

-

References

-

National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. NCBI.[2] [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

-

Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry. [Link]

Sources

Troubleshooting & Optimization

troubleshooting hygroscopic nature of amine hydrobromide salts

Technical Support Center: Amine Hydrobromide Salt Stability

Current Status: System Operational Ticket Subject: Troubleshooting Hygroscopicity & Deliquescence in HBr Salts Assigned Specialist: Senior Application Scientist

Welcome to the Solid State Chemistry Support Hub.

You are likely here because your crystalline white powder has transformed into a sticky gum or a viscous oil upon exposure to air. Do not panic. Amine hydrobromide (HBr) salts are notorious for deliquescence —the process where a solid absorbs so much atmospheric moisture that it dissolves in its own sorbed water.[1]

This guide is not a textbook; it is a rescue manual. It is structured to address your immediate crisis (handling/weighing) and your long-term strategy (synthesis/storage).

Module 1: The "Emergency" Phase – Handling & Weighing

User Issue: "I cannot transfer the salt to a balance without it turning into oil. My stoichiometry is ruined."

The Root Cause: Lattice Energy vs. Hydration Enthalpy

HBr salts often possess lower lattice energies than their hydrochloride counterparts due to the larger ionic radius of the bromide ion (

Protocol A: The "Difference Weighing" Technique (No Glovebox Required)

If you do not have a glovebox, you must minimize atmospheric contact time.

-

Dry the Source: Ensure your bulk container has been stored in a vacuum desiccator over

(Phosphorus Pentoxide) for at least 12 hours.[2] -

Tare the Vessel: Place a capped vial containing the solvent you intend to use on the balance. Tare it.

-

Rapid Transfer:

-

Move the bulk salt container and the solvent vial to a dry bag or near a stream of dry

. -

Quickly transfer an approximate amount of salt into the solvent vial.

-

Cap immediately.

-

-

Back-Calculation: Weigh the vial again. The increase in mass is your exact salt amount. Dissolve immediately.

Protocol B: The Inert Weighing Workflow

For extremely sensitive salts (deliquescence in <30 seconds), use this closed-loop workflow.

Figure 1: Closed-loop inert weighing protocol to prevent moisture uptake during mass measurement.

Module 2: Rescue Operations – Drying "Gummy" Salts

User Issue: "My product is a sticky syrup. Vacuum drying isn't working; it just stays a gum."

Diagnosis: Once a crystal lattice collapses into an amorphous gum/oil, water is trapped inside the viscous matrix. Surface evaporation (standard vacuum) is ineffective because the diffusion rate of water through the gum is near zero.

Solution: The Azeotropic Reset

You must chemically entrain the water and restore crystallinity.

| Solvent System | Boiling Point ( | Azeotrope Composition | Application |

| Toluene | 110.6 | 20% Water / 80% Toluene | Standard. Best for thermally stable salts. |

| Ethanol/Benzene | 64.9 | 7.4% Water / 18.5% EtOH / 74% Benzene | Low Temp. Good for thermally sensitive amines. |

| DCM (Dichloromethane) | 40.0 | 1.5% Water / 98.5% DCM | Mildest. Poor water removal, but good for final wash. |

Step-by-Step Rescue Protocol:

-

Dissolution: Dissolve your "gummy" salt in a minimal amount of anhydrous Methanol or Ethanol.

-

Entrainment: Add 10-20 equivalents of Toluene .

-

Evaporation: Rotovap at

C. The toluene will form a low-boiling azeotrope with the water, carrying it out. -

Trituration: As the solvent volume decreases, the salt should crash out as a solid (since it is insoluble in toluene).

-

Filtration: Rapidly filter the solid under a blanket of

or Argon.

Module 3: Prevention – Strategic Salt Selection

User Issue: "I need to scale this up, and I can't handle this hygroscopicity in the pilot plant. Can I change the salt?"

The "Pivot" Strategy:

If the HBr salt is operationally unviable, you must switch the counter-ion. The goal is to maximize Lattice Energy (

The Hofmeister Series & Salt Hierarchy

We rank counter-ions by their ability to "structure" water and pack into tight lattices.

-

High Risk (Hygroscopic): Hydrobromide (HBr), Hydrochloride (HCl), Acetate.

-

Moderate Risk: Sulfate, Phosphate.

-

Low Risk (Preferred Alternatives):

-

Fumarate: Often forms highly crystalline, non-hygroscopic salts due to H-bonding networks (dicarboxylic acid).

-

Maleate: Similar to fumarate but different geometry (cis vs trans).

-

Tosylate (p-Toluenesulfonate): Adds lipophilicity, repelling water.

-

Besylate: Similar to Tosylate.

-

Decision Matrix for Salt Switching:

Figure 2: Decision tree for selecting an alternative counter-ion to mitigate hygroscopicity.

FAQ: Quick Troubleshooting

Q: Can I use Silica Gel in my desiccator? A: No. Silica gel is a reversible adsorbent. At low humidity, it works, but for deliquescent HBr salts, it is not aggressive enough.

-

Recommendation: Use Phosphorus Pentoxide (

) or KOH pellets .-

Note: HBr is acidic. Storing it over KOH (basic) is risky if they physically touch, but as a remote desiccant, KOH is excellent for scavenging water. However,

is safer for acidic salts to prevent volatile base exchange.

-

Q: Why is my salt turning yellow? A: This is likely hydrolysis or oxidation .

-

Hygroscopic salts absorb water, creating a localized aqueous environment.[1][3]

-

In this "micro-droplet," the HBr can dissociate, lowering the local pH.

-

This acidity can catalyze the degradation of your amine (e.g., oxidation of sensitive functional groups).

-

Fix: Re-crystallize immediately using the Azeotropic Reset (Module 2) and store under Argon.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2002).[2][4][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4][5] Link

- The authoritative text on counter-ion selection and hygroscopicity management.

-

Newman, A. W., & Reutzel-Edens, S. M. (2020). "Crystallization and Solid-State Characterization of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. Link

- Details the mechanism of l

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

- Provides the hierarchy of salt selection (Hofmeister series) cited in Module 3.

-

Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection of New Chemical Entities." Journal of Pharmaceutical Sciences. Link

- Statistical analysis of salt success rates, supporting the switch

Sources

- 1. fctemis.org [fctemis.org]

- 2. Sciencemadness Discussion Board - Drying an impossibly deliquescent iminium salt (how stable are iminium salts?) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

optimizing recrystallization solvents for N-benzylamine salts

Technical Support Center: Crystallization of N-Benzylamine Salts

Case ID: #BZ-AM-001 Topic: Solvent Optimization & Troubleshooting (Oiling Out, Yield, Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Ionic Paradox

Welcome. You are likely here because your N-benzylamine salt (hydrochloride, hydrobromide, or chiral tartrate) is behaving unpredictably.

The Core Challenge: N-benzylamine salts present a specific "ionic paradox." The benzyl ring is lipophilic (hydrophobic), while the ammonium headgroup is highly polar and ionic.

-

Too Polar (Water): The salt dissolves too well, leading to poor recovery (yield loss) unless "salted out" with excess acid.

-

Too Non-Polar (Ether/Hexane): The salt is completely insoluble.

-

The Trap: Intermediate polarity solvents (like hot ethyl acetate or toluene) often cause the salt to separate as a liquid ("oil out") rather than a crystal because the melting point of the solvated species is depressed below the solvent's boiling point.

This guide provides the logic to navigate this narrow thermodynamic window.

Solvent Selection Logic

To optimize recrystallization, you must balance the Dielectric Constant (

Table 1: Dielectric Constants & Solvent Suitability

Target Range for N-Benzylamine Salts:

| Solvent Class | Solvent | Dielectric Const.[1][2] ( | Role in Binary System | Notes |

| Solubilizer | Water | 80.1 | Co-solvent (Trace) | Use only if salt is very stubborn. Hard to dry. |

| Solubilizer | Methanol | 32.7 | Primary Solvent | Good solubility, but high solubility loss in mother liquor. |

| Solubilizer | Ethanol | 24.5 | Gold Standard | Best balance. Often works as single solvent. |

| Solubilizer | Isopropanol (IPA) | 17.9 | Primary Solvent | Good for slower crystallization (larger crystals). |

| Precipitant | Dichloromethane (DCM) | 8.9 | Intermediate | Good for initial dissolution, but low bp (40°C) limits heating. |

| Precipitant | Ethyl Acetate | 6.0 | Anti-solvent | Excellent anti-solvent for alcohol systems. |

| Precipitant | Diethyl Ether | 4.3 | Anti-solvent | Classic "layering" solvent. Flammable/Peroxide risk.[3] |

| Precipitant | MTBE | 2.6 | Anti-solvent | Safer alternative to ether. Higher bp (55°C). |

| Precipitant | Hexane/Heptane | 1.9 | Strong Anti-solvent | Aggressive. Can cause rapid oiling out if added too fast. |

Workflow: Binary Solvent Titration

Do not guess ratios. Use this titration protocol to find the exact saturation point.

Protocol A: The "Cloud Point" Titration

-

Dissolve: Place 1.0 g of crude salt in a flask. Add the Solubilizer (e.g., hot Ethanol) dropwise with heating until just dissolved.

-

Precipitate: Keep the solution hot (near boiling). Slowly add the Precipitant (e.g., MTBE or Et₂O) until a faint, persistent cloudiness appears.

-

Clear: Add 1-2 drops of the Solubilizer to clear the cloudiness.

-

Crystallize: Remove from heat. Insulate the flask (wrap in a towel) to cool slowly to room temperature.

Diagram 1: Solvent System Decision Tree

Caption: Decision logic for selecting between single-solvent and binary-solvent systems based on initial solubility observations.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: Upon cooling, your clear solution turns into a milky emulsion or deposits a sticky gum at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[3][4] The solution hit the saturation limit at a temperature above the melting point of the solvated salt. This is common with N-benzylamine salts due to impurities lowering the melting point.

Protocol B: The De-Oiling Recovery

-

Re-Heat: Return the flask to the heat source immediately. Bring it back to a clear solution.

-

Dilute: Add 10-20% more of the Good Solvent (Solubilizer).

-

Why? This lowers the saturation temperature, hopefully below the melting point of the solid.[5]

-

-

Seed (Critical): Allow to cool slightly (but still clear). Add a single seed crystal of the pure salt.

-

Slow Cool: Do not use an ice bath. Let it stand at room temperature.

Diagram 2: Oiling Out Rescue Loop

Caption: The corrective loop for handling Liquid-Liquid Phase Separation (LLPS/Oiling Out).

Frequently Asked Questions (FAQ)

Q: My N-benzylamine HCl salt turned pink/reddish during recrystallization. Is it ruined? A: Not necessarily. Benzylamines are prone to oxidation, forming trace imines or conjugated impurities that are highly colored.

-

Fix: Recrystallize again using Ethanol containing a small amount of activated charcoal (decolorizing carbon). Filter hot through Celite. The salt should return to white.

Q: The crystals are too fluffy and clog my filter. How do I get denser crystals? A: Fluffy needles indicate extremely rapid precipitation (high supersaturation).

-

Fix: Use Isopropanol (IPA) instead of Ethanol. IPA has a higher viscosity and lower dielectric constant, often promoting slower growth and chunkier prisms. Alternatively, reduce the cooling rate (wrap flask in foil/towel).

Q: I am trying to resolve a chiral amine. Which solvent is best for diastereomeric salts?

A: For chiral resolution (e.g., using Tartaric acid), you need to maximize the solubility difference between the

-

Recommendation: Use 95% Ethanol or Methanol . Avoid water, as it often dissolves both diastereomers too well, reducing the "Pasteur Effect" (separation efficiency).

References

-

Solvent Properties: Dielectric Constants of Common Solvents. University of Washington/Alfa Chemistry. Link

-

Oiling Out Mechanisms: Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Link

-

Synthesis & Purification: Process for producing N-benzyl hydroxylamine and hydrochlorate. Google Patents (CN101429136B). Link

-

General Protocol: Recrystallization of Amine Salts. University of Rochester, Dept. of Chemistry. Link

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. mt.com [mt.com]

- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Mass Spec Analysis of N-Benzyl Alkylamines

Status: Operational Specialist: Senior Application Scientist, MS Division Subject: Resolving Fragmentation Patterns & Isomer Differentiation in N-Benzyl Alkylamines

Introduction: The "Tropylium Trap"

Welcome to the Technical Support Center. If you are analyzing N-benzyl alkylamines via Electron Ionization (EI) GC-MS, you are likely facing a common frustration: a massive base peak at m/z 91 and a vanishingly small (or absent) molecular ion (

This guide addresses the specific fragmentation logic required to look beyond the base peak. We will cover how to use competitive fragmentation pathways to distinguish isomers (e.g., n-propyl vs. isopropyl) and how to recover molecular weight data when EI fails.

Module 1: Mechanism Validation

Q: Why is m/z 91 the base peak in almost all my spectra, and how does it hide my structural info?

A: The dominance of m/z 91 is due to the formation of the Tropylium Ion , a thermodynamic sink in the fragmentation of benzyl compounds.[1][2]

In N-benzyl alkylamines, two primary fragmentation pathways compete:

-

Benzylic Cleavage (Inductive): The bond between the nitrogen and the benzyl carbon breaks.[3] The charge remains on the benzyl group because the benzyl cation is resonance-stabilized.[3] This cation immediately rearranges into the seven-membered tropylium ring (

), which is exceptionally stable.[3][4] - -Cleavage (Radical Site Initiated): The radical site on the nitrogen triggers the cleavage of the C-C bond adjacent to the nitrogen on the alkyl chain. This forms an Immonium Ion .

The Problem: The Tropylium ion is often more stable than the Immonium ion, causing m/z 91 to dominate the spectrum (Base Peak = 100% intensity), effectively suppressing other diagnostic peaks.

The Solution: You must zoom in on the low-intensity Immonium Ions . These are your "fingerprints" for the alkyl chain structure.

Figure 1: The competitive fragmentation pathways. Path A yields the non-specific base peak (

Module 2: Distinguishing Isomers (The Alpha-Cleavage Ruler)

Q: I have an unknown N-benzyl amine (

). Is it N-benzyl-n-propylamine or N-benzyl-isopropylamine?

A: You cannot distinguish these by the molecular ion (both are 149) or the base peak (both are 91). You must use the Alpha-Cleavage Rule .

The Rule:

-

N-Benzyl-isopropylamine:

-

Structure:

- -Carbon has two Methyl groups.

-

Loss: Methyl radical (

, Mass 15). -

Fragment:

. -

Result: A significant peak at

134 .

-

-

N-Benzyl-n-propylamine:

-

Structure:

- -Carbon has hydrogens and an Ethyl group.

-

Loss: Ethyl radical (

, Mass 29). -

Fragment:

. -

Result: A significant peak at

120 .

-

Diagnostic Table: Predicting Immonium Ions

| Precursor Molecule | Molecular Weight ( | Dominant | Diagnostic Immonium Ion ( |

| N-Benzylmethylamine | 121 | H• (Mass 1) | 120 |

| N-Benzylethylamine | 135 | Methyl• (Mass 15) | 120 |

| N-Benzyl-n-propylamine | 149 | Ethyl• (Mass 29) | 120 |

| N-Benzyl-isopropylamine | 149 | Methyl• (Mass 15) | 134 |

| N-Benzyl-t-butylamine | 163 | Methyl• (Mass 15) | 148 |

Note: The presence of m/z 120 in multiple homologs (Methyl, Ethyl, n-Propyl) indicates the formation of the specific

Module 3: Troubleshooting Missing Molecular Ions

Q: My EI spectrum shows the fragments discussed above, but the Molecular Ion (

) is completely absent. How do I confirm the MW?

A: Aliphatic amines often have vanishingly small

Protocol: Soft Ionization Confirmation (ESI-MS)

If you cannot see the parent ion in EI, use Electrospray Ionization (ESI) in Positive Mode . However, amines can be "sticky" or suppress ionization if the pH is wrong.

Step-by-Step Optimization:

-

Mobile Phase Selection:

-

Do NOT use pure water/acetonitrile.

-

DO use 0.1% Formic Acid in water/MeOH or water/ACN.

-

Reasoning: Amines are basic. Low pH ensures they are fully protonated (

), drastically increasing sensitivity [1].

-

-

Cone Voltage / Fragmentor Voltage:

-

Set to Low (e.g., 80-100V) . High voltages will induce "In-Source Fragmentation," replicating the EI problem (breaking the molecule before detection) [2].

-

-

Data Interpretation:

Figure 2: Workflow for recovering molecular weight data using ESI.

Module 4: Advanced Troubleshooting (McLafferty)

Q: I see a peak at

or

. What is this?

A: This indicates a McLafferty Rearrangement , which only occurs if your alkyl chain is long enough (propyl or longer) to have a

-

Mechanism: The nitrogen atom abstracts a

-hydrogen from the alkyl chain, leading to the loss of a neutral alkene. -

Example (N-Benzyl-n-butylamine):

-

Alkyl chain:

. -

The

-H transfers to the Nitrogen. -

The

bond breaks.[5] -

Loss: Propene (Mass 42) or Butene (Mass 56) depending on substitution.

-

Result: This confirms a straight alkyl chain of at least 3 carbons [3].

-

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (isopropylamine). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). N-Benzylmethylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-(2-Methoxybenzyl) Amines

[1]

Classification: Chemical Stability & Handling Guide Subject: N-(2-Methoxybenzyl) Amine Derivatives (2-MBA) Applicable For: Synthetic Organic Chemistry, Peptide Synthesis, Medicinal Chemistry[1]

Introduction: The Dual Nature of 2-Methoxybenzyl Amines

Welcome to the technical support hub for N-(2-methoxybenzyl) amines . In drug development, this moiety often serves two distinct roles: as a pharmacophore (e.g., in NBOMe derivatives) or as a protecting group for amines.

Its stability profile is defined by the ortho-methoxy substituent .[1] Unlike the para-isomer (PMB), the ortho-methoxy group introduces steric bulk and the potential for intramolecular hydrogen bonding or metal chelation.[1] While generally stable under neutral/basic conditions, these amines exhibit specific vulnerabilities in solution that differ from simple benzyl amines.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot stability issues, you must understand the underlying degradation pathways. The N-(2-methoxybenzyl) group is primarily susceptible to Oxidative Deamination and Acid-Catalyzed Cleavage .[1]

Oxidative Instability (The "Yellowing" Effect)

The electron-rich aromatic ring (activated by the methoxy group) lowers the oxidation potential of the benzylic position. In solution, particularly in the presence of light or transition metals, the amine can undergo Single Electron Transfer (SET) oxidation.

Key Mechanism:

-

SET Oxidation: Formation of a radical cation.

-

Imine Formation: Loss of a proton and electron leads to the imine intermediate.

-

Hydrolysis: The imine hydrolyzes in the presence of trace water to release 2-methoxybenzaldehyde and the free amine.[1]

Acid Sensitivity

While less acid-labile than the para-methoxy (PMB) analog, the 2-methoxybenzyl group can still be cleaved by strong acids (e.g., TFA, HBr) or Lewis acids, especially at elevated temperatures.[1]

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways.[1] The red path indicates oxidative instability (common in solution storage), while the green dashed path indicates acid-catalyzed cleavage.[1]

Module 2: Troubleshooting Common Issues

Use this guide to diagnose "symptoms" observed in your solution-phase experiments.

| Symptom | Probable Cause | Corrective Action |

| Solution turns yellow/brown | Oxidation: Formation of conjugated imines or quinone-methide-like species.[1] | Immediate: Purify via recrystallization or chromatography.Prevention: Store under Argon/Nitrogen.[1] Add antioxidants (e.g., BHT) if compatible. |

| Precipitate in chlorinated solvents | Salt Formation: DCM/Chloroform can degrade to release HCl over time, forming the hydrochloride salt. | Test: Check pH of the suspension.Fix: Filter solid (likely the salt) or neutralize with weak base (NaHCO3 wash). Use amylene-stabilized DCM.[1] |

| "Missing" Product in NMR | Deuterated Solvent Acidity: CDCl3 is often acidic.[1] Acid-sensitive amines may broaden or degrade.[1] | Fix: Filter CDCl3 through basic alumina before use or use DMSO-d6 / Benzene-d6.[1] |

| Unexpected Aldehyde Peak | Hydrolysis: The imine intermediate (from oxidation) has hydrolyzed. | Fix: Dry solvents thoroughly.[1] Water accelerates the breakdown of the oxidized intermediate. |

Decision Tree: Diagnosing Instability

Figure 2: Rapid diagnostic flowchart for solution-phase anomalies.

Module 3: Storage & Handling Protocols

To maximize the half-life of N-(2-methoxybenzyl) amines in solution, adhere to these strict protocols.

Solvent Selection Guide

| Solvent | Suitability | Notes |

| Methanol/Ethanol | ⭐⭐⭐ | Good solubility.[1][2] Proticity stabilizes the amine lone pair via H-bonding, reducing oxidation risk slightly.[1] |

| DMSO | ⭐⭐ | Excellent solubility, but DMSO is an oxidant. Avoid for long-term storage ; use fresh. |

| DCM/Chloroform | ⭐ | High Risk. prone to acidification (HCl formation) and reaction with the amine (alkylation/salt formation).[1] |

| Water (Buffered) | ⭐⭐ | Stable at pH 7-9.[1] Unstable at pH < 4 (acid cleavage risk). |

Standard Operating Procedure (SOP) for Storage

-

Physical State: Store as a solid salt (HCl or Tartrate) whenever possible. The free base is significantly less stable.

-

Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to density).[1]

-

Temperature: Store at -20°C for long term; 2-8°C for working stocks.

-

Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps to prevent light-induced radical formation.

Carbon Dioxide Scrubbing

-

Issue: Primary and secondary benzylic amines react with atmospheric CO2 to form carbamic acid salts (white crust/precipitate).[1]

-

Protocol: Always seal containers immediately. If a crust forms, partition between EtOAc and 1M NaOH to regenerate the free base.

FAQ: Frequently Asked Questions

Q: How does 2-methoxybenzyl (2-MBA) compare to p-methoxybenzyl (PMB) in stability? A: 2-MBA is generally more stable to acid than PMB. The para-methoxy group in PMB stabilizes the benzylic carbocation (resonance) much more effectively than the ortho-methoxy group (which has steric twist).[1] Therefore, PMB is cleaved easily by TFA, whereas 2-MBA often requires harsher conditions or oxidative cleavage [1].[1]

Q: Can I use oxidative cleavage (CAN/DDQ) to remove this group? A: Yes. Like PMB, the 2-methoxybenzyl group is electron-rich and can be cleaved using Ceric Ammonium Nitrate (CAN) or DDQ.[1] This makes it a useful protecting group if you need orthogonality to acid-labile groups (like Boc) [2].[1]

Q: My LC-MS shows a mass of M+14 or M+16. What is this? A:

References

-

BenchChem. (2025).[1] N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions.[1][3] Retrieved from [1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] (Classic reference for oxidative cleavage of methoxybenzyl amines).

-

ChemicalBook. (2026).[1] Benzylamine Storage and Stability Data.[3][5][6] Retrieved from [1]

-

PubChem. (2025).[1] 2-Methoxybenzylamine Compound Summary. National Library of Medicine. Retrieved from [1]

-

Total Synthesis. (2025). PMB Protection & Deprotection Mechanism.[4][7][8][9] (comparative mechanism for methoxy-benzyl systems).[1] Retrieved from

Sources

- 1. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Benzylamine | 100-46-9 [chemicalbook.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Protection of N- and O-Functional Groups [organic-chemistry.org]

Technical Support Center: Purification Strategies for N-Benzylated Phenethylamines (NBOMe)

Status: Operational Ticket ID: NBOME-PUR-001 Subject: Separation of Secondary Amine Targets from Primary/Tertiary Impurities Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

In the synthesis of N-(2-methoxybenzyl)phenethylamines (NBOMe compounds) via reductive amination, the target molecule is a secondary amine . The two critical impurities compromising yield and purity are:

-

Unreacted Primary Amine: The starting phenethylamine.

-

Tertiary Amine (Dimer): The over-alkylated byproduct (bis-N-benzyl derivative).

Because the pKa values of primary, secondary, and tertiary phenethylamines are nearly identical (approx. pKa 9.5–10.0), standard acid-base extraction is ineffective for separating these species. This guide details the chromatographic and chemical workflows required to isolate the secondary amine target with pharmaceutical-grade purity.

Module 1: Diagnostic Triage

Before attempting purification, identify your impurity profile.

The "Why" Behind the Failure:

-

High Primary Amine Content: Insufficient equivalents of aldehyde or incomplete reduction.

-

High Tertiary Amine Content: Excess aldehyde, high temperatures, or uncontrolled stoichiometry during the imine formation step.

| Diagnostic Method | Observation | Conclusion |

| TLC (Silica) | Spot at baseline or very low | Primary Amine (Strong interaction with silanols). |

| TLC (Silica) | Spot running near solvent front (high | Tertiary Amine (Reduced polarity, no H-bond donor). |

| LC-MS | Mass = Target - 120/136 (benzyl fragment). | Primary Amine (Starting Material).[1][2][3][4] |

| LC-MS | Mass = Target + 120/136 (benzyl fragment). | Tertiary Amine (Over-alkylation). |

Module 2: Chromatographic Separation (The Gold Standard)

Flash column chromatography is the only reliable method to separate the secondary amine target from the tertiary byproduct.

The Problem: Amine Tailing

Secondary amines interact strongly with the acidic silanol groups on silica gel, causing "streaking" or "tailing" that ruins separation. You must use a basic modifier.

Protocol: Basified Silica Gel Chromatography

Reagents:

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium Hydroxide (

, 28-30% aq) or Triethylamine (Et3N)

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Prepare a mixture of DCM:MeOH (95:5) .

-

Add 1%

or 1% Et3N to the total volume. -

Note: If using

, shake vigorously; it is immiscible with pure DCM but miscible when MeOH is present.

-

-

Column Pre-treatment (Critical):

-

Flush the silica column with the mobile phase before loading the sample. This deactivates the acidic silanol sites.

-

-

Loading:

-

Dissolve the crude oil in a minimum amount of DCM.

-

Load carefully onto the silica bed.

-

-

Elution Gradient:

-

Fraction A (Tertiary Amine): Elutes first (High

). -

Fraction B (Secondary Amine - Target): Elutes second (Mid

). -

Fraction C (Primary Amine): Elutes last or stays on baseline (Low

).

-

Visualization of Separation Logic:

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Module 3: Chemical Scavenging (Removing Primary Amines)

If your main impurity is unreacted primary amine , chromatography can be difficult because the primary amine drags on the column. A "scavenging" step can chemically remove it before the column.

Principle: Use a resin-bound electrophile that reacts rapidly with the unhindered primary amine but slowly (or not at all) with the sterically hindered secondary amine (NBOMe).

Protocol:

-

Reagent: Isocyanate-functionalized polystyrene resin (e.g., 1.5 equivalents relative to estimated primary amine impurity).

-

Solvent: DCM or THF (anhydrous).

-

Procedure:

-

Dissolve crude mixture in solvent.[3]

-

Add resin beads.

-

Agitate gently (do not stir with magnetic bar to avoid crushing beads) for 4–12 hours.

-

Mechanism: Primary amine reacts to form a urea (covalently bound to the bead).

-

-

Filtration: Filter off the beads. The filtrate contains your Secondary Amine and Tertiary Amine.

-

Polishing: The filtrate is now free of primary amine, making subsequent recrystallization or chromatography much easier.

Module 4: Salt Formation & Recrystallization

Once the bulk impurities are removed, conversion to the Hydrochloride (HCl) salt is the standard for final pharmaceutical purity and stability.

Why HCl? NBOMe free bases are often oils or amorphous solids prone to oxidation. The HCl salt is usually crystalline.

Protocol:

-

Dissolve the purified free base in a minimum amount of anhydrous Isopropanol (IPA) or Ethanol .

-

Slowly add 1.25M HCl in Ethanol or 2M HCl in Diethyl Ether dropwise with stirring.

-

Monitor pH; stop when pH reaches ~4–5 (wet pH paper).

-

Add Diethyl Ether (non-solvent) slowly until turbidity (cloudiness) persists.

-

Cool to -20°C overnight.

-

Filter the crystals and wash with cold ether.

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to separate the primary amine from the secondary amine? A: No. The pKa difference between a primary phenethylamine (~9.8) and a secondary NBOMe (~9.6) is negligible. Both will protonate and deprotonate at the same pH, making selective extraction impossible [1].

Q2: My compound is stuck on the silica column even with 10% Methanol. What now? A: You likely forgot the base modifier. The amine is salt-bridging with the silica. Flush the column with DCM:MeOH:Triethylamine (90:9:1) . If that fails, switch to a C18 Reverse Phase column using water/acetonitrile with 0.1% Formic Acid [2].

Q3: How do I prevent the tertiary amine (dimer) from forming in the first place? A: The tertiary amine forms when the secondary amine product reacts with another molecule of aldehyde.

-

Fix: Use a slight excess of the amine (1.1 eq) relative to the aldehyde, not the other way around.

-

Fix: Use a stepwise reduction: Form the imine first (dry conditions), then add the reducing agent (NaBH4), rather than a "one-pot" mix where aldehyde and product coexist [3].

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works.Link

-

National Institutes of Health (PMC). (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe.Link

-

Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination.[1][2][5][6]Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. diva-portal.org [diva-portal.org]

Validation & Comparative

A Comparative Analysis of Serotonin 5-HT2A Receptor Binding Affinity: A Case Study with 25I-NBOMe

To our valued research community: This guide provides an in-depth analysis of the binding affinity of potent synthetic ligands for the serotonin 2A (5-HT2A) receptor, a critical target in neuroscience and drug development. Our focus will be a detailed examination of the well-characterized compound, 25I-NBOMe. It is important to note that a thorough search of the scientific literature and chemical databases for "N-(2-methoxybenzyl)-3-pentanamine" did not yield any data on its synthesis, pharmacology, or receptor binding affinity. Consequently, a direct comparative analysis is not possible at this time. This guide will, therefore, pivot to a comprehensive exploration of 25I-NBOMe's interaction with the 5-HT2A receptor, serving as an illustrative model for understanding the principles of receptor binding and functional activity of high-affinity ligands.

Introduction: The Significance of 5-HT2A Receptor Affinity

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and cognitive processes. Its activation is central to the effects of classic psychedelic compounds and is also a target for atypical antipsychotics and other therapeutics. The binding affinity of a ligand for the 5-HT2A receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency and potential pharmacological effects. A lower Ki value signifies a higher binding affinity.

This guide will delve into the binding characteristics of 25I-NBOMe, a highly potent synthetic psychedelic of the N-benzylphenethylamine class. Understanding its interaction with the 5-HT2A receptor provides a valuable framework for researchers engaged in the design and evaluation of novel psychoactive compounds.

25I-NBOMe: A Profile of a High-Affinity 5-HT2A Receptor Agonist

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as 25I-NBOMe, is a derivative of the 2C-I phenethylamine. The addition of an N-(2-methoxybenzyl) group to the 2C-I structure dramatically increases its affinity and potency at the 5-HT2A receptor.[1][2]

Binding Affinity Data

The binding affinity of 25I-NBOMe for the human 5-HT2A receptor is exceptionally high, with reported Ki values in the sub-nanomolar to low nanomolar range. This makes it one of the most potent agonists known for this receptor.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 25I-NBOMe | Human 5-HT2A | 0.044 nM | [3] |

| 2C-I | Human 5-HT2A | ~0.704 nM (calculated from 16-fold lower affinity than 25I-NBOMe) | [3] |

This approximately 16-fold increase in binding affinity for 25I-NBOMe compared to its precursor, 2C-I, underscores the critical role of the N-benzyl substitution in optimizing the molecule's interaction with the receptor's binding pocket.[3]

Experimental Determination of Binding Affinity: A Methodological Overview

The binding affinity of a compound like 25I-NBOMe is experimentally determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

-

Receptor Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor are prepared and quantified for protein concentration.

-

Assay Setup: A series of dilutions of the test compound (25I-NBOMe) are prepared.

-

Incubation: The cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the test compound are incubated together in a buffer solution.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Consequences of High-Affinity Binding: 5-HT2A Receptor Signaling

25I-NBOMe is not only a high-affinity ligand but also a potent full agonist at the 5-HT2A receptor.[3] This means that upon binding, it effectively activates the receptor and elicits a maximal downstream cellular response. The primary signaling pathway for the 5-HT2A receptor involves coupling to the Gq alpha subunit of the heterotrimeric G-protein.

5-HT2A Receptor Gq Signaling Pathway

Caption: The 5-HT2A receptor Gq signaling cascade.

Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers, in turn, trigger a cascade of downstream cellular events that are believed to underlie the profound perceptual and cognitive effects of 5-HT2A receptor agonists.

Conclusion

While a direct comparison with N-(2-methoxybenzyl)-3-pentanamine is not feasible due to the absence of available data, the detailed analysis of 25I-NBOMe provides a robust model for understanding the critical parameters of ligand-receptor interactions at the 5-HT2A receptor. Its sub-nanomolar binding affinity and potent full agonism, driven by its specific chemical structure, highlight the subtle molecular modifications that can dramatically alter a compound's pharmacological profile. The methodologies and signaling pathways described herein serve as a foundational guide for researchers in the field of neuropsychopharmacology and psychedelic science.

References

-

Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

- Nichols, D. E., et al. (2008). High specific activity tritium-labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (INBMeO): a high-affinity 5-HT2A receptor-selective agonist radioligand. Bioorganic & Medicinal Chemistry, 16(11), 6116-6123.

-

EMCDDA. (2014). EMCDDA-Europol Joint Report on a new psychoactive substance: 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine). Retrieved from [Link]

- Braden, M. R., et al. (2006). Molecular interactions of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.

- Halberstadt, A. L., & Geyer, M. A. (2014). Effects of 25I-NBOMe, a potent 5-HT2A receptor agonist, on the head-twitch response in C57BL/6J mice. Psychopharmacology, 231(15), 3091-3098.

- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.

Sources

Comparative Potency Guide: Alkyl vs. Phenethyl N-Benzylamines

The following guide provides an in-depth comparative analysis of the potency, pharmacology, and structure-activity relationships (SAR) of N-benzyl-substituted amines, specifically contrasting N-benzyl phenethylamines (the NBOMe class) with N-alkyl phenethylamines and alkyl N-benzylamines .

Executive Summary

In the realm of 5-HT2A receptor agonists, the N-substituent on the phenethylamine scaffold acts as a critical "molecular switch" for potency. While simple N-alkyl substitutions (e.g., methyl, ethyl) on phenethylamines historically result in a drastic loss of potency ("The N-Alkyl Potency Cliff"), the introduction of an N-benzyl group (specifically N-(2-methoxybenzyl) ) creates a class of "super-agonists" known as the NBOMe series .